

# **SGN-70 Binding Affinity to CD70 Receptor**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anticancer agent 70

Cat. No.: B12404305

Get Quote

SGN-70 demonstrates a high binding affinity for the CD70 receptor, a critical factor for its therapeutic efficacy. The affinity of the humanized monoclonal antibody, SGN-70, for CD70 was found to be within two-fold of its chimeric precursor, c1F6.[1]

Table 1: Binding Affinity of Anti-CD70 Antibodies

| Antibody        | Apparent Dissociation<br>Constant (Kd) (nmol/L) | Cell Line Used   |
|-----------------|-------------------------------------------------|------------------|
| SGN-70          | 0.97[1]                                         | 786-O (CD70+)[1] |
| c1F6 (chimeric) | 0.55[1]                                         | 786-O (CD70+)[1] |

All IgG variants of a humanized anti-CD70 antibody, h1F6, bound to CD70+ 786-O cells with an apparent affinity of approximately 1 nmol/L, and this binding was not negatively impacted by drug conjugation.[2][3]

# Experimental Protocol: Cell-Based Saturation Binding Assay

A cell-based saturation binding assay was employed to determine the apparent binding affinities of SGN-70 and its chimeric counterpart, c1F6.[1]

Methodology:

## Foundational & Exploratory





- Antibody Labeling: The monoclonal antibodies (SGN-70 and c1F6) were directly labeled with europium.[1]
- Cell Preparation: CD70-positive 786-O tumor cells were used for the assay.[1]
- Incubation: Increasing concentrations of the europium-labeled antibodies were added to the 786-O cells.[1] The mixture was incubated for 1 to 2 hours on ice to allow binding.[1]
- Washing: The cells were washed to remove any unbound antibodies.[1]
- Signal Detection: The labeled cells were resuspended in a DELFIA enhancement solution.[1]
   The fluorescence was then measured using a microplate reader at an excitation wavelength of 335 nm.[1]
- Data Analysis: The apparent Kd values were determined based on the half-maximal binding observed in the assay.[1]









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Engineered anti-CD70 antibody-drug conjugate with increased therapeutic index -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [SGN-70 Binding Affinity to CD70 Receptor].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404305#sgn-70-binding-affinity-to-cd70-receptor]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







The Availability & The ling